molecular formula C16H14BrN3O3 B12052034 N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide

N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide

Cat. No.: B12052034
M. Wt: 376.20 g/mol
InChI Key: WHDLLAREWWYHLA-VCHYOVAHSA-N
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Description

N'-[(E)-(2-Bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide is a substituted oxamide derivative featuring an (E)-configured benzylideneamino group at the ortho-bromophenyl position and a 2-methoxyphenyl moiety. The oxamide backbone (-N-C(=O)-C(=O)-N-) provides a rigid, planar structure that facilitates hydrogen bonding and π-π interactions, while the bromine atom introduces steric bulk and lipophilicity.

Properties

Molecular Formula

C16H14BrN3O3

Molecular Weight

376.20 g/mol

IUPAC Name

N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide

InChI

InChI=1S/C16H14BrN3O3/c1-23-14-9-5-4-8-13(14)19-15(21)16(22)20-18-10-11-6-2-3-7-12(11)17/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+

InChI Key

WHDLLAREWWYHLA-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=CC=C2Br

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide typically involves the condensation reaction between 2-bromobenzaldehyde and 2-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then reacted with oxalyl chloride to form the final oxamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation, particularly at the oxamide group or hydrazine moiety:

Reaction Type Reagents Products Key Features
Oxidation of Hydrazine H₂O₂, KMnO₄Formation of corresponding oxidized derivatives (e.g., azo compounds)Alters redox properties; potential applications in catalysis

Reduction Reactions

Reduction typically targets the C=N bond or bromophenyl substituent:

Reaction Type Reagents Products Key Features
C=N Bond Reduction NaBH₄, LiAlH₄Formation of amine derivatives (e.g., secondary amines)Converts imine to amine, affecting biological activity
Bromine Reduction HydrogenationDehalogenated derivatives (e.g., phenyl analogs)Simplifies structure for comparative reactivity studies

Substitution Reactions

The bromophenyl group and oxamide moiety enable nucleophilic aromatic substitution (SNAr) and acylation:

Reaction Type Reagents Products Key Features
SNAr on Bromophenyl NaOMe, Kt-Ot-BuSubstituted phenyl derivatives (e.g., methoxy, ethyl)Modulates electronic properties for tailored reactivity
Acetylation Acetyl chloride, pyridineN-acetylated oxamide derivativesStabilizes oxamide group; reduces hydrolysis susceptibility

Hydrolysis

The oxamide group is susceptible to hydrolysis under acidic/basic conditions:

Hydrolysis Pathway Conditions Products Implications
Acidic Hydrolysis HCl, H₂OAmide intermediates (e.g., N-(2-methoxyphenyl)acetamide)Generates simpler amide derivatives for structural comparison
Basic Hydrolysis NaOH, H₂OCarboxylic acid derivatives (e.g., N-(2-methoxyphenyl)glycine)Converts oxamide to carboxylic acid, altering solubility and reactivity

Metal Complexation

The compound’s imine and oxamide groups enable chelation with transition metals:

Metal Complex Type Metal Ions Applications
Square Planar Complexes Cu(II), Ni(II)Catalysis of cyclocondensation reactions (e.g., tetrahydrobenzo[b]pyrans)
Luminescent Complexes LanthanidesPotential use in optical materials or sensors

Enzyme Inhibition

While primarily a chemical reactivity study, analogous oxamide derivatives show COX-1/COX-2 inhibition , suggesting potential anti-inflammatory mechanisms via binding to enzyme active sites.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide exhibit significant anticancer properties. A study highlighted the ability of related oxamide derivatives to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The incorporation of bromine and methoxy groups enhances the biological activity of these compounds by improving their interaction with biological targets, such as enzymes involved in cancer progression .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Derivatives with similar structural motifs have shown efficacy against various bacterial strains, suggesting that the oxamide structure may contribute to membrane disruption or inhibition of essential bacterial enzymes. This application is particularly relevant in the context of rising antibiotic resistance .

Organic Synthesis

Synthesis of Chiral Compounds
N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide serves as a precursor for synthesizing chiral amines and other complex organic molecules. Its ability to form imines makes it a valuable intermediate in asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds that are crucial in pharmaceuticals .

Electrochemical Applications
Recent studies have explored the electrochemical properties of compounds related to N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide. These investigations focus on how the compound can be utilized in electrosynthesis, potentially leading to greener chemical processes by reducing the need for hazardous reagents .

Case Studies

Case Study 1: Anticancer Screening
In a detailed case study, researchers synthesized several derivatives of N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide and evaluated their cytotoxic effects on human cancer cell lines. The study demonstrated that specific modifications to the compound's structure significantly enhanced its anticancer activity, highlighting the importance of structure-activity relationships in drug design .

Case Study 2: Synthesis Methodology
Another case study focused on the synthesis of this compound through various methods, including microwave-assisted synthesis and traditional reflux techniques. The findings indicated that microwave-assisted methods yielded higher purity and better yields, showcasing advancements in synthetic methodologies that can be applied to similar compounds .

Summary Table of Applications

Application Area Description Key Findings
Medicinal ChemistryAnticancer and antimicrobial propertiesSignificant inhibition of cancer cell proliferation; effective against bacterial strains
Organic SynthesisPrecursor for chiral compounds; asymmetric synthesisValuable intermediate for producing enantiomerically pure compounds
Electrochemical ApplicationsUtilization in electrosynthesisPotential for greener chemical processes

Mechanism of Action

The mechanism of action of N’-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The bromophenyl and methoxyphenyl groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions
Compound Name Substituents on Benzylidene Group Key Structural Differences Potential Implications Reference
N'-[(E)-(3-Bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide 3-Bromo Bromine at meta position (vs. ortho) Altered steric/electronic effects; possible differences in target binding
N'-[[3-[2-(4-Fluoroanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methoxyphenyl)oxamide 3-Phenoxy with 4-fluoroaniline Additional ethoxy-fluoroaniline side chain Enhanced solubility; modified pharmacokinetics
Ani9 (TMEM16A inhibitor) 4-Chloro-2-methylphenoxy Acetamide backbone (vs. oxamide) Reduced hydrogen bonding capacity; specificity for TMEM16A

Key Observations :

  • Backbone Modifications : The oxamide group distinguishes it from acetamide-based inhibitors like Ani9, which lack the dual hydrogen-bonding capability of oxamides .
Analogues with Methoxy/Aryl Modifications
Compound Name Substituents on Benzylidene Group Key Structural Differences Potential Implications Reference
N-(2-Methoxyphenyl)-N′-[(E)-(3-Methoxyphenyl)methylideneamino]oxamide 3-Methoxy Methoxy (electron-donating) vs. bromo (electron-withdrawing) Increased electron density; altered solubility
N,N′-Bis(2-bromophenyl)-N,N′-bis(trifluoromethylsulfonyl)oxamide Symmetric 2-bromophenyl + sulfonyl groups Sulfonyl groups enhance electronegativity Higher reactivity; potential for chemiluminescent applications

Key Observations :

  • Electronic Effects : The 2-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with sulfonyl or trifluoromethyl groups in other oxamides, which withdraw electrons .
  • Symmetry : Unlike symmetric bis-bromophenyl oxamides, the asymmetric structure of the target compound may improve selectivity for asymmetric binding pockets .
Physicochemical and Pharmacokinetic Properties
Property Target Compound Ani9 (TMEM16A Inhibitor) N,N′-Bis(2-bromophenyl)oxamide
Molecular Weight ~399.2 g/mol (C16H14BrN3O3) ~343.8 g/mol (C16H15ClN2O3) ~552.1 g/mol (C16H10Br2F6N2O6S2)
logP (Predicted) ~3.5 (bromine increases lipophilicity) ~2.8 (chlorine less lipophilic) ~4.2 (sulfonyl groups reduce solubility)
Hydrogen Bond Donors 2 (oxamide NH groups) 1 (acetamide NH) 0 (sulfonyl groups non-donating)

Key Observations :

Biological Activity

N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide is a synthetic compound that belongs to the class of Schiff bases. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an overview of the biological activity associated with this specific compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide is C23H22BrN3O4, with a molecular weight of 516.4 g/mol. The structure features a bromophenyl group and a methoxyphenyl group linked through an oxamide functional group, which is crucial for its biological activity.

Property Value
Molecular FormulaC23H22BrN3O4
Molecular Weight516.4 g/mol
IUPAC NameN'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide

Biological Activity Overview

Research indicates that Schiff bases and their derivatives exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide.

Antimicrobial Activity

Studies have shown that Schiff bases often possess significant antimicrobial properties. For instance, compounds similar to N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

  • Case Study: A study evaluating similar Schiff bases found that they exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the presence of the bromine atom enhances this effect due to increased lipophilicity and membrane penetration .

Anticancer Properties

The anticancer potential of Schiff bases has been extensively investigated, with several studies reporting their ability to induce apoptosis in cancer cells.

  • Research Findings: In vitro studies have indicated that derivatives of Schiff bases can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The mechanism involves the induction of oxidative stress leading to cell cycle arrest and apoptosis .

Anti-inflammatory Effects

Some Schiff bases have also been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

  • Example: Research on related compounds has shown that they can significantly reduce inflammation markers in animal models, indicating potential therapeutic applications in treating inflammatory diseases .

Mechanistic Studies

Mechanistic studies involving N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide suggest that its biological effects may be mediated through interactions with DNA and proteins.

  • DNA Binding Studies: Spectroscopic techniques have demonstrated that this compound can intercalate into DNA, affecting its structure and function, which is a common pathway for many anticancer agents .

Q & A

Q. Table 1: Metabolite Formation in Hepatic Microsomes

Specieso-Anisidine (µM)o-Aminophenol (µM)CYP Isoform
Rat12.4 ± 1.25.1 ± 0.8CYP2E1
Rabbit8.9 ± 0.715.3 ± 1.5CYP1A1/2

What experimental strategies address contradictions in CYP enzyme involvement?

Answer :
Discrepancies in CYP contributions (e.g., reductive vs. oxidative metabolism) require:

Enzyme Inhibition Assays : Use selective inhibitors (e.g., ketoconazole for CYP3A4) to block specific pathways.

Induction Studies : Compare metabolite profiles in microsomes from β-NF (CYP1A1/2-induced) vs. ethanol-treated (CYP2E1-induced) rats.

NADPH Dependency Tests : Confirm enzymatic vs. spontaneous reactions by omitting NADPH in controls .

How can computational modeling predict biological activity of this compound?

Answer :
Molecular docking and QSAR models are used to predict interactions with targets like ANO1 (a calcium-activated chloride channel).

  • Protocol :
    • Optimize geometry using DFT (B3LYP/6-31G* basis set).
    • Dock into ANO1’s active site (PDB: 5OYB) with AutoDock Vina.
    • Validate with experimental IC₅₀ data from patch-clamp assays (e.g., Ani9 inhibitor comparison) .
      Key Finding : The bromophenyl group enhances hydrophobic interactions with ANO1’s transmembrane domain.

What analytical techniques validate purity and stability under varying pH conditions?

Q. Answer :

  • HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to detect degradation products (e.g., hydrolysis of the oxamide bond at pH < 4).
  • NMR (¹H/¹³C) : Monitor Schiff base stability; look for peak shifts in D₂O (indicates hydrolysis).
  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; ≤5% degradation indicates suitability for long-term assays .

How does the compound’s electronic structure influence its reactivity?

Answer :
The electron-withdrawing bromine and methoxy groups create a polarized C=N bond, enhancing electrophilicity.

  • UV-Vis Spectroscopy : λmax at 320 nm (π→π* transition) correlates with conjugation length.
  • Cyclic Voltammetry : Oxidation peak at +0.85 V (vs. Ag/AgCl) confirms susceptibility to redox reactions .

What are the best practices for handling discrepancies in crystallographic data?

Q. Answer :

  • Twinned Data : Use SHELXD for initial phasing and refine with SHELXL’s TWIN/BASF commands.
  • Disordered Solvents : Apply PART instructions to model occupancy.
  • Validation Tools : Check Rfree (≤0.05) and Ramachandran plots (≥98% favored) .

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